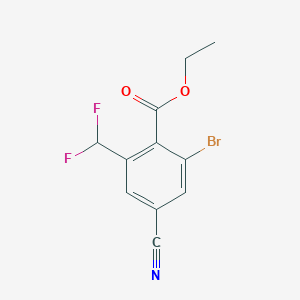

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Description

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate (CAS: 1807116-32-0, molecular formula: C₁₁H₈BrF₂NO₂) is a multifunctional benzoate ester derivative characterized by three distinct substituents: a bromine atom at position 2, a cyano group at position 4, and a difluoromethyl group at position 6 . The bromine atom introduces reactivity for further synthetic modifications, while the cyano group may contribute to dipole interactions and binding affinity in biological systems.

Properties

IUPAC Name |

ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(10(13)14)3-6(5-15)4-8(9)12/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASDAAWRNRVJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of cyano and difluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to brominate the benzoate compound. The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source, while the difluoromethyl group can be added using difluoromethylation reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and cyanides are commonly used nucleophiles for substitution reactions.

Catalysts: Palladium catalysts are often used in cross-coupling reactions.

Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while cross-coupling reactions can produce various biaryl compounds .

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine, cyano, and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Analogs

The difluoromethyl group (CF₂H) in Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate significantly enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like Ethyl 2-bromo-4-cyano-6-methylbenzoate. Fluorine’s strong electronegativity reduces basicity of adjacent functional groups and stabilizes adjacent positive charges, improving bioavailability . For example, replacing CF₂H with CH₃ (methyl) would decrease logP by ~0.5–1.0 units, reducing cell membrane permeability.

Bromine vs. Other Halogens

The bromine atom at position 2 increases molecular weight and polarizability compared to chloro or iodo analogs. Bromine’s larger atomic radius enhances susceptibility to nucleophilic substitution reactions, making the compound a versatile intermediate in Suzuki-Miyaura couplings or SNAr reactions. In contrast, chloro analogs (e.g., Ethyl 2-chloro-4-cyano-6-(difluoromethyl)benzoate) exhibit slower reaction kinetics due to weaker leaving-group ability .

Functional Group Comparisons

Cyano vs. Carboxylic Acid/Ester Groups

The cyano group at position 4 introduces strong electron-withdrawing effects, activating the benzene ring for electrophilic substitution. In contrast, carboxylic acid derivatives (e.g., Ethyl 2-bromo-4-carboxy-6-(difluoromethyl)benzoate) exhibit lower solubility in non-polar solvents due to ionization at physiological pH.

Reactivity and Application in Polymer Chemistry

This compound shares structural similarities with ethyl 4-(dimethylamino)benzoate (), a co-initiator in resin cements. While the dimethylamino group in the latter enhances reactivity in photopolymerization (degree of conversion: 75–85%), the bromine and cyano groups in the target compound may hinder such applications due to steric and electronic effects. However, the difluoromethyl group could improve thermal stability in polymer matrices .

Data Table: Key Comparisons with Structural Analogs

Research Findings and Key Insights

Biological Activity

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of several functional groups: a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoate structure. These components contribute to its unique chemical properties and influence its biological interactions.

Molecular Formula: C11H8BrF2N O2

Molecular Weight: 303.08 g/mol

The biological activity of this compound is largely dependent on its structural components. The difluoromethyl group enhances the compound's stability and bioavailability, potentially influencing its interactions with biological targets such as enzymes or receptors. The bromine and cyano groups may also participate in various chemical interactions, modulating the activity of specific molecular pathways.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its potential effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

In addition to antimicrobial activity, this compound has been explored for its anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of this compound against several cancer cell lines:

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

The findings indicate moderate cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of more complex molecules with potential therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including bromination, nucleophilic substitution for cyano group introduction, and difluoromethylation. These synthetic routes are optimized for high yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.